T2 Tetraol

Vue d'ensemble

Description

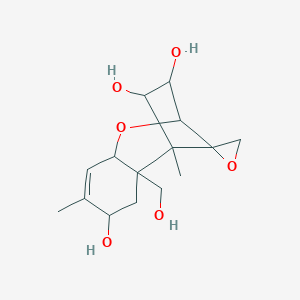

T2 Tetraol is a type A trichothecene mycotoxin produced by various Fusarium fungi, such as Fusarium sporotrichioides, Fusarium poae, Fusarium equiseti, and Fusarium acuminatum . It is one of the most toxic mycotoxins and has been associated with various toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . This compound is a metabolite of T-2 toxin and is characterized by its 12, 13-epoxytrichothecene-9-ene ring structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of T2 Tetraol involves the biotransformation of T-2 toxin in HepG2 cells. HepG2 cells are exposed to T-2 toxin, and the concentrations of T-2 toxin and its metabolites, including T-2 tetraol, are determined using liquid chromatography coupled to high-resolution mass spectrometry . The biotransformation process involves hydrolysis, hydroxylation, de-epoxidation, and conjugation reactions .

Industrial Production Methods: Large-scale production of this compound involves the use of Fusarium fungi cultures. The fungi are grown under controlled conditions, and the T-2 toxin produced is extracted and purified. The purified T-2 toxin is then subjected to biotransformation processes to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: T2 Tetraol undergoes various chemical reactions, including hydrolysis, hydroxylation, de-epoxidation, and conjugation . These reactions are essential for its biotransformation and detoxification in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium acetate, methanol, and various enzymes such as CYP3A4 and carboxylesterase . The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure optimal conversion rates.

Major Products Formed: The major products formed from the reactions involving this compound include HT-2 toxin, neosolaniol, T-2 triol, and other hydroxylated metabolites .

Applications De Recherche Scientifique

Biochemical Interactions

T2 tetraol has been studied for its role in modulating oxidative stress within cellular systems. Research indicates that this compound can influence the activity of various antioxidant enzymes, which are critical for cellular defense against oxidative damage.

- Glutathione Peroxidase Activity : Studies have shown that this compound significantly increases glutathione peroxidase (GPx) activity in HepG2 cells, suggesting its role in enhancing cellular antioxidant defenses . The increase in GPx activity indicates a potential protective mechanism against oxidative stress induced by other mycotoxins.

- Glutathione S-Transferase Activity : Conversely, this compound exposure has been associated with a decrease in glutathione S-transferase (GST) activity, which may indicate a complex interaction where this compound modulates detoxification pathways differently than other metabolites like T2 toxin and T2 triol .

- Catalase and Superoxide Dismutase Activities : The compound also affects catalase and superoxide dismutase (SOD) activities, showing varied responses depending on the concentration and presence of other pre-treatments. For instance, SOD activity increased significantly across all tested concentrations of this compound .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated through various assays, revealing its impact on cell viability:

- Cell Viability Studies : The MTT assay demonstrated that exposure to this compound results in a reduction of cell viability in HepG2 cells, with observed decreases ranging from 10% to 70% based on concentration levels . The IC50 values for this compound were determined to be 0.45 µM, 0.9 µM, and 1.7 µM for different exposure durations.

- Oxidative Stress Induction : It has been established that this compound contributes to an increase in intracellular reactive oxygen species (ROS), thereby inducing oxidative stress that can lead to cellular toxicity .

Potential Therapeutic Applications

Despite its toxicological profile, there is growing interest in exploring the therapeutic potential of this compound:

- Antioxidant Properties : Given its ability to enhance GPx activity, there is potential for utilizing this compound in developing antioxidant therapies aimed at countering oxidative stress-related diseases.

- Biochemical Research : As a model compound for studying trichothecene metabolism and toxicity mechanisms, this compound can serve as an important tool in biochemical research aimed at understanding mycotoxin interactions within biological systems.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Mécanisme D'action

The mechanism of action of T2 Tetraol involves its interaction with cellular components, leading to various toxic effects. This compound exerts its effects by inhibiting protein synthesis, inducing oxidative stress, and triggering apoptosis . It interacts with molecular targets such as ribosomes, leading to the inhibition of protein synthesis. Additionally, this compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death . The compound also triggers apoptosis through the activation of various signaling pathways, including the JAK/STAT pathway .

Comparaison Avec Des Composés Similaires

T2 Tetraol is similar to other type A trichothecenes, such as HT-2 toxin, neosolaniol, and T-2 triol . These compounds share similar chemical structures and toxic effects. this compound is unique in its specific hydroxylation pattern and its distinct toxicological profile . Compared to other trichothecenes, this compound has been shown to have a higher potency in inducing oxidative stress and apoptosis .

List of Similar Compounds:- HT-2 toxin

- Neosolaniol

- T-2 triol

- Monoacetoxyscirpenol

- Diacetoxyscirpenol

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXZBJSXSOISTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34114-99-3 | |

| Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toxin T2 tetrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does T-2 Tetraol affect DNA synthesis?

A2: Yes, studies in rats have shown that T-2 Tetraol can suppress DNA synthesis, although its effect is less pronounced than its impact on protein synthesis. []

Q2: Which tissues are most affected by T-2 Tetraol in rats?

A3: Research indicates that T-2 Tetraol impacts protein and DNA synthesis in various rat tissues, including the serum, liver, heart, kidney, spleen, muscle, and intestine. []

Q3: Does T-2 Tetraol have the same effect on protein synthesis in different cell types?

A4: Interestingly, some research suggests there might be differences in T-2 Tetraol's effects on protein synthesis depending on the cell type. One study found a modified analog of T-2 Tetraol was 37-fold more inhibitory to African green monkey kidney (Vero) cells compared to mouse erythroleukemia cells. []

Q4: What is the molecular formula and weight of T-2 Tetraol?

A5: T-2 Tetraol has the molecular formula C19H30O8 and a molecular weight of 386.43 g/mol. []

Q5: How is the structure of T-2 Tetraol confirmed?

A6: The structure of T-2 Tetraol, and its metabolites, can be determined using a combination of techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , , ]

Q6: How does the structure of T-2 Tetraol relate to its toxicity compared to T-2 toxin?

A7: T-2 Tetraol is a less toxic metabolite of T-2 toxin. The key structural difference lies in the hydrolysis of ester groups in T-2 toxin to form hydroxyl groups in T-2 Tetraol. [, , , , ] This structural change significantly reduces its toxicity.

Q7: Does modification at the C-3 position of T-2 toxin and T-2 Tetraol affect their activity?

A8: Yes, research shows that modifications at the C-3 position of both T-2 toxin and T-2 Tetraol influence their ability to inhibit protein synthesis. Replacing the 3-hydroxyl group with hydrogen or protecting it with a tetrahydropyranyl group leads to a decrease in inhibitory activity. []

Q8: What is the relative stability of T-2 Tetraol compared to other T-2 toxin metabolites?

A10: T-2 Tetraol demonstrates greater stability than T-2 toxin and HT-2 toxin in biological fluids. []

Q9: What factors influence the stability of T-2 Tetraol in biological samples?

A11: Storage temperature, pH, and the presence of preservatives like NaF or EDTA significantly impact the stability of T-2 Tetraol in biological samples. It exhibits the highest stability at -70°C, in the presence of NaF, and in urine (pH 6). []

Q10: What are the primary routes of T-2 Tetraol excretion in animals?

A12: Following T-2 toxin exposure, T-2 Tetraol is primarily eliminated through feces and urine in animals. [, ]

Q11: Does T-2 Tetraol persist in animal tissues after exposure to T-2 toxin?

A13: Studies show limited accumulation of T-2 Tetraol and other T-2 toxin derivatives in tissues like the lung, heart, liver, or kidney after T-2 toxin exposure. []

Q12: How does the half-life of T-2 Tetraol compare to its precursors?

A14: T-2 Tetraol exhibits a longer apparent half-life than its precursors, T-2 toxin and HT-2 toxin. This is attributed to extraplasma binding, which prolongs the metabolism and excretion of T-2 toxin metabolites. []

Q13: Is T-2 Tetraol toxic?

A15: While less toxic than its parent compound T-2 toxin, T-2 Tetraol still exhibits cytotoxic effects. [, , , , , ]

Q14: What methods are used to detect and quantify T-2 Tetraol in biological samples?

A14: Several analytical techniques are employed to detect and quantify T-2 Tetraol, including:

* **Gas Chromatography-Mass Spectrometry (GC-MS):** [, , , , ] Provides structural information and allows for sensitive quantification.* **Thin Layer Chromatography (TLC):** [] Used for separating T-2 Tetraol from other compounds.* **Spectrodensitometry:** [] Enables quantitative determination of T-2 Tetraol after TLC separation.* **Radioimmunoassay (RIA):** [, , , , , ] A highly sensitive method for detecting and quantifying T-2 Tetraol using antibodies.* **Enzyme-Linked Immunosorbent Assay (ELISA):** [, , , ] Another antibody-based technique for detecting and quantifying T-2 Tetraol, often used in field-deployable kits.* **High-Performance Liquid Chromatography (HPLC):** [, , ] A versatile technique used to separate and quantify T-2 Tetraol, often coupled with MS or other detectors.Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.